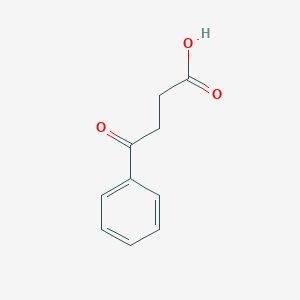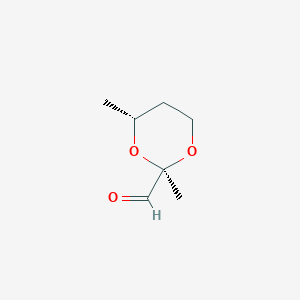
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde, also known as DMDC, is a chemical compound that has been widely studied for its potential applications in various fields of science. This compound has a unique chemical structure that makes it an interesting subject of research.
作用機序
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde has been shown to act as an electrophilic reagent in organic reactions. It can react with various nucleophiles, including amines, alcohols, and thiols. The reaction of (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde with nucleophiles results in the formation of a hemiacetal intermediate, which can then undergo further reactions to yield various organic compounds.
生化学的および生理学的効果
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not expected to have any significant adverse effects on human health.
実験室実験の利点と制限
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde has several advantages for use in lab experiments. It is readily available, easy to handle, and has a high degree of purity. However, (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde has some limitations, including its limited solubility in water and its tendency to form dimers and higher oligomers in solution.
将来の方向性
There are several future directions for research on (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde. One area of interest is the development of new synthesis methods for (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde that are more efficient and environmentally friendly. Another area of interest is the use of (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde as a chiral auxiliary in asymmetric synthesis. Additionally, the potential use of (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde in the synthesis of new pharmaceuticals and agrochemicals is an area of active research. Finally, further studies are needed to fully understand the biochemical and physiological effects of (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde.
合成法
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde can be synthesized through a multistep process that involves the reaction of 2,4-pentanedione with acetaldehyde in the presence of a base catalyst. The resulting product is then treated with hydrogen peroxide and a catalytic amount of sulfuric acid to yield (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde. This synthesis method has been optimized to produce high yields of (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde with high purity.
科学的研究の応用
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde has been studied extensively for its potential applications in various fields of science. It has been used as a building block in the synthesis of various organic compounds, including chiral ligands, pharmaceuticals, and agrochemicals. (2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
特性
CAS番号 |
144404-96-6 |
|---|---|
製品名 |
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde |
分子式 |
C7H12O3 |
分子量 |
144.17 g/mol |
IUPAC名 |
(2R,4R)-2,4-dimethyl-1,3-dioxane-2-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c1-6-3-4-9-7(2,5-8)10-6/h5-6H,3-4H2,1-2H3/t6-,7-/m1/s1 |
InChIキー |
OKPUXEKTBMBZGC-RNFRBKRXSA-N |
異性体SMILES |
C[C@@H]1CCO[C@@](O1)(C)C=O |
SMILES |
CC1CCOC(O1)(C)C=O |
正規SMILES |
CC1CCOC(O1)(C)C=O |
同義語 |
1,3-Dioxane-2-carboxaldehyde, 2,4-dimethyl-, (2R-trans)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



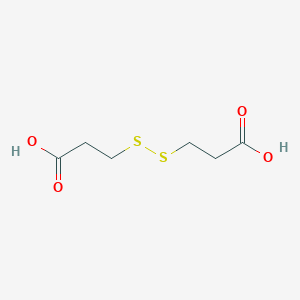
![Sodium;25,26,27,28-tetrahydroxy-11,17,23-trisulfopentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5-sulfonate](/img/structure/B119419.png)
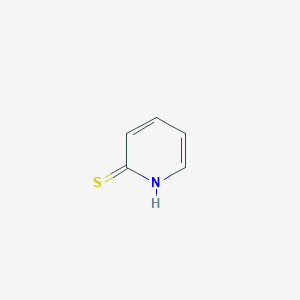
![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)

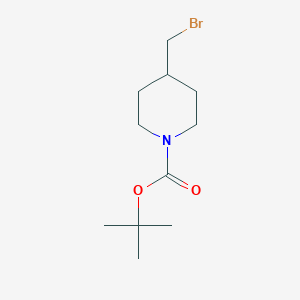
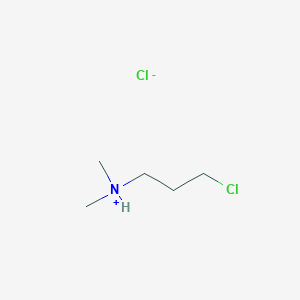
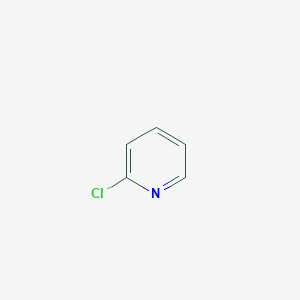
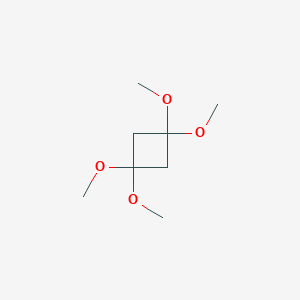
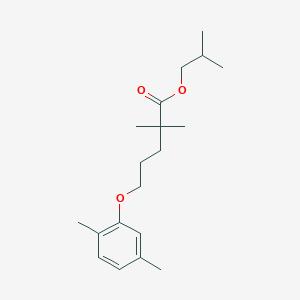
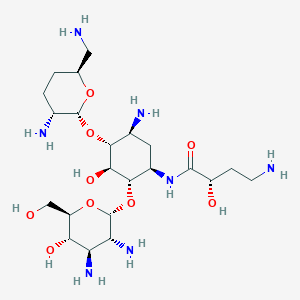
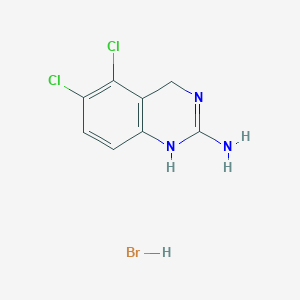
![(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]](/img/structure/B119455.png)
